molecular formula C15H20N2O5S B11488365 N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide

N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide

Cat. No.: B11488365
M. Wt: 340.4 g/mol
InChI Key: QCMLLGNGSGJQGF-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide (let’s call it Compound 1 for brevity) is a complex organic compound with a unique structure It belongs to the class of sulfonamides and contains a fused oxazinoquinoline ring system

    Chemical Formula: C₁₈H₂₀N₂O₆S

    Molecular Weight: Approximately 392.43 g/mol

Preparation Methods

Synthetic Routes: The synthesis of Compound 1 involves several steps. While there isn’t a single well-documented method for its preparation, here’s a general outline:

    Starting Material: Begin with a suitable precursor or intermediate.

    Ring Formation: Introduce the oxazinoquinoline ring by cyclization reactions.

    Sulfonation: Introduce the sulfonamide group (SO₂NH₂) at a specific position.

    Ethoxyethyl Group Addition: Attach the ethoxyethyl group (C₂H₅OCH₂CH₂) to the nitrogen atom.

Industrial Production: Industrial-scale production methods for Compound 1 may vary based on proprietary processes. researchers have explored synthetic routes using various reagents and conditions.

Chemical Reactions Analysis

Compound 1 can undergo several reactions:

    Oxidation: Oxidative transformations can modify its functional groups.

    Reduction: Reduction reactions may alter the sulfonamide or other substituents.

    Substitution: Substitution reactions can replace specific atoms or groups.

    Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).

    Major Products: The specific products depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including anti-inflammatory or analgesic effects.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Evaluate its use as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound 1 likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, we can compare Compound 1 with related structures:

    Compound X: [Describe another related compound]

    Compound Y: [Describe yet another related compound]

and related studies

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-8-sulfonamide

InChI

InChI=1S/C15H20N2O5S/c1-2-21-9-7-16-23(19,20)13-6-5-12-15-11(13)4-3-8-17(15)14(18)10-22-12/h5-6,16H,2-4,7-10H2,1H3

InChI Key

QCMLLGNGSGJQGF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNS(=O)(=O)C1=C2CCCN3C2=C(C=C1)OCC3=O

Origin of Product

United States

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